molecular formula C5H6O4 B14458955 2-(Acetyloxy)prop-2-enoic acid CAS No. 74502-13-9

2-(Acetyloxy)prop-2-enoic acid

Cat. No.: B14458955
CAS No.: 74502-13-9
M. Wt: 130.10 g/mol
InChI Key: CFVZILWIXKITDD-UHFFFAOYSA-N
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Description

2-(Acetyloxy)prop-2-enoic acid, also known as acrylic acid acetate, is an organic compound with the molecular formula C5H6O4. It is a derivative of acrylic acid, where the hydroxyl group is replaced by an acetoxy group. This compound is a colorless liquid with a characteristic acrid smell and is miscible with water, alcohols, ethers, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Acetyloxy)prop-2-enoic acid can be synthesized through the esterification of acrylic acid with acetic anhydride. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to promote the esterification process. The reaction can be represented as follows:

CH2=CHCOOH+(CH3CO)2OCH2=CHCOOCH3+CH3COOHCH_2=CHCOOH + (CH_3CO)_2O \rightarrow CH_2=CHCOOCH_3 + CH_3COOH CH2​=CHCOOH+(CH3​CO)2​O→CH2​=CHCOOCH3​+CH3​COOH

Industrial Production Methods

Industrial production of this compound involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)prop-2-enoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield acrylic acid and acetic acid.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Polymerization: Free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Scientific Research Applications

2-(Acetyloxy)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)prop-2-enoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other active agents, allowing for controlled release. The molecular targets and pathways involved depend on the specific application, such as drug delivery or tissue engineering .

Comparison with Similar Compounds

Similar Compounds

    Acrylic acid: The parent compound of 2-(Acetyloxy)prop-2-enoic acid, used in the production of polymers and copolymers.

    Methacrylic acid: Similar to acrylic acid but with a methyl group, used in the production of polymethyl methacrylate (PMMA).

    Vinyl acetate: Another ester of acetic acid, used in the production of polyvinyl acetate (PVA) and polyvinyl alcohol (PVOH).

Uniqueness

This compound is unique due to its acetoxy group, which imparts different reactivity and properties compared to its parent compound, acrylic acid. This makes it suitable for specific applications where the acetoxy functionality is beneficial, such as in the synthesis of specialized polymers and copolymers .

Properties

IUPAC Name

2-acetyloxyprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c1-3(5(7)8)9-4(2)6/h1H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVZILWIXKITDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624003
Record name 2-(Acetyloxy)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74502-13-9
Record name 2-(Acetyloxy)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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